

# Avitinib Maleate: A Technical Guide to its Molecular Structure, Mechanism, and Evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avitinib maleate*

Cat. No.: *B605098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avitinib maleate**, also known as Abivertinib maleate, is a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first- and second-generation EGFR TKIs due to the T790M mutation.<sup>[2]</sup> This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key experimental data related to **Avitinib maleate**.

## Molecular Structure and Chemical Properties

**Avitinib maleate** is the maleate salt of Avitinib.<sup>[3]</sup> The core structure of Avitinib is a pyrrolopyrimidine scaffold, which is a common feature in many kinase inhibitors.<sup>[4]</sup> The molecule is designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.<sup>[5]</sup>

| Property         | Value                                                                                                                     | Source |
|------------------|---------------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C30H30FN7O6                                                                                                               | [6][7] |
| Molecular Weight | 603.60 g/mol                                                                                                              | [6]    |
| IUPAC Name       | N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate | [7]    |
| SMILES String    | <chem>C=CC(=O)NC1=CC=CC(=C1)OC2=NC(=NC3=C2C=CN3)NC4=CC(=C(C=C4)F)N5CCN(CC5.C(=O)O\CC=C/C=C\O)O</chem>                     | [7]    |
| CAS Number       | 1557268-88-8                                                                                                              | [6][7] |

## Mechanism of Action

**Avitinib maleate** is a highly selective inhibitor of mutant EGFR, including the L858R activating mutation and the T790M resistance mutation, while showing significantly lower activity against wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and associated toxicities commonly observed with less selective EGFR inhibitors.[7]

The primary mechanism of action involves the irreversible covalent binding of the acrylamide moiety of Avitinib to the Cys797 residue within the ATP-binding pocket of EGFR.[5] This covalent bond formation blocks the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6][8]

In addition to its potent activity against mutant EGFR, Avitinib has also been shown to be an inhibitor of Bruton's tyrosine kinase (BTK), which may contribute to its overall anti-cancer effects.[1][6]

[Click to download full resolution via product page](#)**Diagram 1: Avitinib maleate inhibition of the EGFR signaling pathway.**

## Quantitative Biological Data

The inhibitory activity of **Avitinib maleate** has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

**Table 1: In Vitro Inhibitory Activity of Avitinib**

| Target         | IC50 (nM)            | Source |
|----------------|----------------------|--------|
| EGFR L858R     | 0.18                 | [1][6] |
| EGFR T790M     | 0.18                 | [1][6] |
| Wild-Type EGFR | 7.68                 | [1][6] |
| BTK            | 59 (cellular assay)  | [4]    |
| JAK3           | 360 (cellular assay) | [4]    |

**Table 2: Pharmacokinetic Parameters of Avitinib in Rats (Single Dose)**

| Parameter           | 12.5 mg/kg | 50 mg/kg | 200 mg/kg | Source |
|---------------------|------------|----------|-----------|--------|
| Tmax (h)            | 1-2        | 1-2      | 1-2       | [9]    |
| Bioavailability (%) | 15.9       | 41.4     | -         | [9]    |
| CL/F (L/h/kg)       | -          | -        | -         | [9]    |
| Vd/F (L/kg)         | -          | -        | -         | [9]    |
| t1/2 (h)            | 1.73 (IV)  | -        | -         | [9]    |

Note: Some pharmacokinetic parameters were determined after intravenous (IV) administration.

## Experimental Protocols

### EGFR Kinase Assay (Luminescent)

This assay measures the ability of Avitinib to inhibit the enzymatic activity of EGFR.

#### Materials:

- Recombinant human EGFR (wild-type and mutant forms)
- Poly(Glu, Tyr) 4:1 substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- **Avitinib maleate**

#### Procedure:

- Prepare serial dilutions of **Avitinib maleate** in kinase buffer.

- In a 384-well plate, add the Avitinib dilutions.
- Add a mixture of the EGFR enzyme and the substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes and measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



[Click to download full resolution via product page](#)

**Diagram 2:** Workflow for the luminescent EGFR kinase assay.

## Western Blot Analysis of EGFR Phosphorylation

This method is used to assess the effect of Axitinib on the phosphorylation of EGFR and its downstream targets in cancer cell lines.

### Materials:

- NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)
- Cell culture medium and supplements
- **Axitinib maleate**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

### Procedure:

- Culture the NSCLC cells to approximately 80% confluence.
- Treat the cells with various concentrations of **Axitinib maleate** for a specified time (e.g., 2 hours).
- Lyse the cells and quantify the protein concentration.

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of **Avitinib maleate** in a living organism.

### Materials:

- Immunocompromised mice (e.g., nude mice)
- NSCLC cell lines (e.g., NCI-H1975)
- **Avitinib maleate** formulated for oral administration
- Vehicle control

### Procedure:

- Subcutaneously inject NSCLC cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer **Avitinib maleate** orally to the treatment group at specified doses (e.g., 12.5, 50, 500 mg/kg) daily for a defined period (e.g., 14 days).<sup>[3]</sup>
- Administer the vehicle to the control group.

- Measure the tumor volume and body weight of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Conclusion

**Avitinib maleate** is a potent and selective third-generation EGFR inhibitor with a well-defined molecular structure and mechanism of action. Its ability to irreversibly inhibit clinically relevant EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, positions it as a promising therapeutic agent for NSCLC. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bio-rad.com [bio-rad.com]
- 5. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Avitinib Maleate: A Technical Guide to its Molecular Structure, Mechanism, and Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605098#molecular-structure-of-avitinib-maleate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)